6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate
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Overview
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its structure comprises multiple functional groups that make it versatile for synthetic modifications and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate involves multiple steps, typically starting with the preparation of the 1,3,4-thiadiazole core. This is achieved through the cyclization of thiosemicarbazide with a suitable carbonyl compound under acidic conditions. Subsequent steps include the formation of the pyran ring, thioether linkage, and esterification with 4-ethoxybenzoic acid. Each step requires precise control of reaction conditions, including temperature, solvent, and catalysts. Industrial Production Methods: In an industrial setting, the synthesis of such a compound would involve optimization of reaction conditions for large-scale production. This includes continuous-flow reactors to ensure consistent product quality and yield. High-throughput screening of reaction conditions, solvents, and catalysts is essential to develop an efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions: 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate can undergo various reactions, including:
Oxidation: Can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Potentially reduces to simpler structures under the right conditions.
Substitution: Aromatic and alkyl substitution reactions are feasible, modifying its chemical and physical properties. Common Reagents and Conditions: Typical reagents include strong oxidizers (like potassium permanganate) for oxidation, reducing agents (such as lithium aluminum hydride) for reduction, and various halogenating agents for substitution reactions. Reaction conditions are typically tailored to preserve the integrity of sensitive functional groups. Major Products Formed: Depending on the reaction, products can range from simple modifications of the original structure to complex derivatives that can exhibit different physical and chemical properties.
Scientific Research Applications
This compound shows promise in several research areas:
Chemistry
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug development, particularly in targeting specific enzymes or pathways related to diseases.
Industry: Potential use in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The compound's mechanism of action largely depends on its target application. In a biological context, it may interact with specific enzymes or receptors, inhibiting or modifying their activity. This can lead to therapeutic effects, such as reducing inflammation or combating microbial infections. On a molecular level, the compound might affect cellular pathways by modulating signal transduction or gene expression.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate is unique due to its combination of functional groups, which confer specific properties and reactivity. Similar compounds might include:
1,3,4-thiadiazole derivatives: Known for their antimicrobial and anti-inflammatory activities.
Pyran derivatives: Used in materials science and drug discovery for their varied biological activities.
Benzoate esters: Commonly found in pharmaceuticals and industrial applications for their stability and bioactivity.
This compound stands out due to its multifaceted structure, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S2/c1-4-14(5-2)20(28)24-22-25-26-23(34-22)33-13-17-11-18(27)19(12-31-17)32-21(29)15-7-9-16(10-8-15)30-6-3/h7-12,14H,4-6,13H2,1-3H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKVGYZTNJVHSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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